3-Chloro-4-ethoxy-5-methoxyphenylboronic acid
Overview
Description
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid, also known as CEMPA, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. CEMPA is a valuable tool for scientists due to its ability to bind to certain carbohydrates and proteins, allowing for the study of their structure and function.
Scientific Research Applications
Fluorescence Quenching Studies
- The fluorescence quenching of related boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, was studied using steady-state fluorescence measurements. This research contributes to understanding the quenching mechanisms in such compounds, which is crucial for applications in biochemical sensors and molecular probes (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Chemistry
- Phenylboronic acids, including those with methoxy substituents, have been explored for their role in forming supramolecular assemblies. These studies are significant for the development of new materials and molecular recognition systems (Pedireddi & Seethalekshmi, 2004).
Suzuki–Miyaura Reaction
- Arylboronic acids, including methoxyphenylboronic acids, are utilized in Suzuki–Miyaura reactions for creating carbon-carbon bonds. This reaction is fundamental in organic synthesis, leading to the production of biaryl compounds, often used in pharmaceuticals and agrochemicals (Zotto, Amoroso, Baratta, & Rigo, 2008).
Crystal Engineering
- Research on ortho-alkoxyphenylboronic acids, including ethoxy and methoxy derivatives, focuses on designing boronic acids with monomeric structures. This work is relevant to crystal engineering, where controlling the molecular arrangement is crucial for developing new materials (Cyrański, Klimentowska, Rydzewska, Serwatowski, Sporzyński, & Stępień, 2012).
Corrosion Inhibition
- Derivatives of methoxyphenylboronic acids have been examined for their role as corrosion inhibitors, particularly in acidic environments. This application is important for protecting metal surfaces in industrial settings (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
properties
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,12-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDEIMFMBMJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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